molecular formula C18H36O3 B127037 12-Hydroxystearic acid CAS No. 106-14-9

12-Hydroxystearic acid

Cat. No.: B127037
CAS No.: 106-14-9
M. Wt: 300.5 g/mol
InChI Key: ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Description

12-Hydroxystearic Acid (12-HSA) is a unique, bio-derived fatty acid of significant interest in advanced materials research. Sourced from hydrogenated castor oil, it serves as a versatile oleochemical feedstock for developing sustainable soft materials . A primary research application of 12-HSA is its function as a low-molecular-weight gelator (LMWG), capable of forming self-assembled fibrillar networks (SAFiNs) in a wide range of both organic and aqueous solvents at remarkably low concentrations . These supramolecular gels are valuable for creating tunable, stimuli-responsive systems for potential use in drug delivery, as smart foams, and in the formulation of lubricating greases . The self-assembly behavior and resulting gel properties are highly dependent on the molecular chirality and the position of the secondary hydroxyl group, allowing for precise control over material microstructure . This makes 12-HSA a powerful tool for studying orthogonal self-assembly in gelled complex fluids, including lyotropic liquid crystals and emulsions . Furthermore, its derivatives are investigated for their role in forming xerogels and aerogels, and its self-assembled structures can act as templates for the synthesis of nanostructured inorganic materials . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

12-hydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
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InChI Key

ULQISTXYYBZJSJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)O
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Molecular Formula

C18H36O3
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Related CAS

27924-99-8
Record name Poly(12-hydroxystearic acid)
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DSSTOX Substance ID

DTXSID8026725
Record name 12-Hydroxyoctadecanoic acid
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Molecular Weight

300.5 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid, Solid; [HSDB] White powder; [MSDSonline]
Record name Octadecanoic acid, 12-hydroxy-
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Solubility

Soluble in alcohol, ether, chloroform; insoluble in water
Record name 12-Hydroxyoctadecanoic acid
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Color/Form

Crystals from alcohol

CAS No.

106-14-9, 5762-36-7, 18417-00-0, 27924-99-8, 36377-33-0
Record name 12-Hydroxystearic acid
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Record name 12-Hydroxyoctadecanoic acid
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Record name Polyhydroxystearic acid (2300 MW)
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Record name Octadecanoic acid, 12-hydroxy-
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Melting Point

82 °C
Record name 12-Hydroxyoctadecanoic acid
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Synthetic Pathways and Mechanistic Investigations of 12 Hydroxystearic Acid

Chemo-Catalytic Synthesis Methodologies

Traditional chemical synthesis provides robust and scalable methods for the production of 12-hydroxystearic acid. These routes often involve the transformation of precursors derived from castor oil or through multi-step chemical reactions involving cyclododecanone (B146445).

Catalytic Hydrogenation of Ricinoleic Acid from Castor Oil

The most prevalent commercial method for synthesizing this compound is through the catalytic hydrogenation of ricinoleic acid, the primary fatty acid found in castor oil. penpet.comresearchgate.net Castor oil itself is composed of approximately 90% ricinoleic acid in the form of triglycerides. nih.govgoogle.com The synthesis process begins with the hydrolysis of hydrogenated castor oil to yield a mixture of this compound and stearic acid. atamankimya.com

The core of this method is the hydrogenation process, which introduces hydrogen across the double bond of ricinoleic acid, converting the unsaturated molecule into the saturated this compound. nih.gov This reaction is typically performed in the presence of a metal catalyst, such as nickel or palladium. nih.gov The process conditions are optimized for efficiency and yield, with temperatures often ranging from 115°C to 180°C. nih.gov One specific example of this process involves hydrogenating ricinoleic acid in an autoclave at 120°C and a hydrogen pressure of 20 bar with a nickel catalyst. google.com The resulting hydrogenated product is a semi-solid, wax-like material. nih.gov An alternative approach, known as catalytic transfer hydrogenation (CHT), can be performed at ambient temperature and pressure, offering a less energy-intensive route. nih.gov

Oxidation and Hydrolysis of Cyclododecanone Derivatives

An alternative synthetic pathway to this compound begins with 2-hexylcyclododecanone. penpet.comatamanchemicals.com This multi-stage process involves the oxidation of the cyclododecanone derivative, followed by hydrolysis. penpet.com

In the first step, 2-hexylcyclododecanone is oxidized using a mixture of peracetic acid and permaleic acid in a solvent such as methylene (B1212753) chloride. atamankimya.comatamanchemicals.comnih.gov This oxidation step results in the formation of the lactone of this compound. atamanchemicals.comnih.gov Subsequently, this lactone undergoes alkaline hydrolysis to open the ring structure, which upon acidification, yields this compound. atamankimya.comatamanchemicals.comnih.gov

Radical-Chain Mechanisms in Synthesis

Radical-chain mechanisms are integral to the synthesis of the precursors used in the cyclododecanone-based route. atamanchemicals.comnih.gov Specifically, the formation of acylcyclododecanones, such as 2-hexylcyclododecanone, is achieved through the addition of cyclododecanone to the double bond of a corresponding 1-alkene. nih.gov This addition reaction proceeds via a radical-chain mechanism, which is initiated by organic peroxides. nih.govcir-safety.org

Enzymatic Synthesis and Biocatalysis

Enzymatic and biocatalytic methods represent a greener and more selective alternative to traditional chemical synthesis. These routes leverage the specificity of enzymes, particularly lipases, to catalyze the formation of 12-HSA and its derivatives under milder reaction conditions.

Lipase-Catalyzed Routes (e.g., Candida antarctica Lipase (B570770) B)

Lipases are widely employed as biocatalysts for the synthesis of 12-HSA esters and polyesters due to their high efficiency and selectivity. researchgate.netwur.nl Among the most effective and commonly used is the lipase B from Candida antarctica (CALB), often in its immobilized form, Novozym 435. researchgate.netwiley.commdpi.com CALB has demonstrated high activity in catalyzing the esterification of 12-HSA with various alcohols and fatty acids. chemrxiv.orgacs.org

Research has shown that CALB can be used for the polycondensation of this compound to produce high molecular weight polyesters. wiley.comresearchgate.net For example, high-purity mono- and di-esters of polyethylene (B3416737) glycol have been synthesized with this compound using immobilized CALB in solvent-free conditions, achieving isolated yields between 77% and 87%. researchgate.net This lipase is also effective in producing estolides, which are oligomers formed by the intermolecular esterification of the hydroxyl group of one fatty acid with the carboxyl group of another. mdpi.com Studies have also explored a chemo-enzymatic strategy where hydratase enzymes first generate hydroxy fatty acids from unsaturated fatty acids, which are then esterified by the secondary alcohol-specific Candida antarctica lipase A (CALA) to form a diverse range of FAHFA (fatty acid esters of hydroxy fatty acids) analogs. acs.org

Optimization of Reaction Conditions for Enzymatic Esterification

The efficiency of lipase-catalyzed esterification is highly dependent on various reaction parameters. Optimization of these conditions is critical for maximizing product yield and reaction rate. Key factors include the choice of solvent, substrate molar ratio, temperature, and enzyme concentration.

The type of organic solvent used can significantly influence conversion rates. Studies on the esterification of dihydroxystearic acid found that conversion percentages were higher in organic solvents with a log P value (a measure of solvent polarity) between 2.0 and 4.0. researchgate.net

SolventLog PConversion with Novozym 435 (%)
Acetone-0.2375.7
DMF-0.13.4

Table based on data for the esterification of dihydroxystearic acid, indicating solvent effects on lipase activity. researchgate.net

The molar ratio of the substrates is another crucial factor. In the synthesis of palmitic acid esters of this compound (12-PAHSA) using CALA, increasing the ratio of palmitic acid to 12-HSA significantly improved the yield, achieving a conversion of 95.1% at a 10:1 mass ratio. chemrxiv.org Similarly, for the enzymatic synthesis of tri-(12-hydroxy stearoyl)-glycerol, an optimal molar ratio of 12-HSA to glycerol (B35011) was found to be 3:1. scirp.org

Temperature also plays a vital role. While some lipases function well at moderate temperatures (30-60°C), others, like CALA, have been shown to be active at temperatures as high as 90°C. acs.orgsmolecule.com The optimization of reaction conditions for the synthesis of THS-glycerol identified a reaction temperature of 85°C, just above the melting point of 12-HSA, as optimal. scirp.org

ProductEnzymeKey Optimized ConditionResultReference
12-PAHSACALAPA/12-HSA mass ratio of 10:195.1% conversion chemrxiv.org
Tri-(12-hydroxy stearoyl)-glycerolLipozyme RMIMTemperature of 85°COptimal synthesis scirp.org
12-HSA Ethyl EsterImmobilized LipasesReaction time of 5 hours72-85% conversion smolecule.com
Temperature and Vacuum Influence on Conversion

Temperature and vacuum are critical process parameters that significantly influence the reaction rate, conversion efficiency, and final product purity in the synthesis of this compound. The optimal conditions depend heavily on the chosen synthetic route, whether it is a high-temperature chemical process or a milder biocatalytic reaction.

In chemical synthesis, particularly the hydrogenation of ricinoleic acid or castor oil to produce 12-HSA, elevated temperatures are standard. For example, the hydrogenation of castor oil is often performed at temperatures up to 180°C using a nickel catalyst. google.com A more specific process involves the hydrogenation of ricinoleic acid at 120°C and 20 bar hydrogen pressure in the presence of a nickel catalyst, followed by filtration and drying. google.com Another example details heating 12-HSA with various alcohols at 145-150°C to produce estolide esters. gsartor.org While higher temperatures increase reaction rates, they also carry the risk of side reactions, such as dehydration of the hydroxyl group, which can lead to impurities. smolecule.comgoogle.com

Enzymatic syntheses, by contrast, are conducted under much milder temperature conditions to preserve the catalyst's activity. The lipase-catalyzed esterification of 12-HSA with fatty alcohols has been optimized at 65 ± 2°C, which is sufficient to achieve high yields (82-90%) without causing thermal degradation of the enzyme or substrates. dss.go.th Research into the synthesis of 12-HSA copolymers using immobilized lipase highlights the energy-saving benefits of lower reaction temperatures compared to conventional chemical methods. google.comgoogle.com

The application of a vacuum is a recurring theme across various synthetic methods for 12-HSA, primarily to remove volatile substances and drive the reaction to completion. In both chemical and enzymatic esterification reactions, removing the water byproduct under reduced pressure is essential for achieving high conversion rates. dss.go.thgsartor.org For instance, in the synthesis of hydroxy stearates, applying a pressure of 2–5 mm Hg was a key condition. dss.go.th Furthermore, vacuum is almost universally applied during the final purification stage. After the primary reaction, the product is often dried under vacuum (e.g., at 90°C) to remove residual solvents, water, or unreacted volatile materials, ensuring the desired purity and stability of the final 12-HSA product. google.comgoogle.comgsartor.org

Table 2: Influence of Temperature and Vacuum on 12-HSA Synthesis

Synthetic Step Temperature Range Vacuum Application Purpose & Outcome
Chemical Hydrogenation 120°C - 180°C google.com Not primary, but used in drying. High conversion of ricinoleic acid to 12-HSA.
Chemical Esterification 145°C - 150°C gsartor.org Yes, for water removal. Drives reaction to produce estolides.
Enzymatic Esterification 65 ± 2°C dss.go.th Yes (2-5 mm Hg) dss.go.th High yield (82-90%) under mild conditions, prevents degradation.
Product Drying 80°C - 100°C google.com Yes (e.g., -0.09 MPa) scispace.com Removes residual volatiles, ensures high purity of final product.

Regiospecificity and Stereochemical Control in Biocatalytic Processes

Biocatalytic methods for producing this compound offer significant advantages in terms of specificity, stemming from the inherent properties of enzymes. This includes both regiospecificity—the control over the position of a chemical modification—and stereochemical control, which dictates the three-dimensional arrangement of atoms.

The primary route to 12-HSA involves the hydrogenation of ricinoleic acid (cis-12-hydroxy-9-octadecenoic acid), which is the main fatty acid component of castor oil. researchgate.netnih.gov Since naturally occurring ricinoleic acid is predominantly the (R)-enantiomer, its hydrogenation directly yields (R)-12-hydroxystearic acid. nih.gov This process inherently provides excellent stereochemical control, producing an enantiomerically enriched product without the need for complex asymmetric synthesis or chiral resolution steps. The chirality at the C-12 position is known to be a critical factor influencing the self-assembly properties of 12-HSA, making this stereochemical purity highly desirable for applications like organogelators. researchgate.net

Enzymes, particularly lipases, exhibit high levels of specificity which can be exploited in reactions involving 12-HSA. Lipases can selectively catalyze reactions at either the carboxyl group or the hydroxyl group. In esterification or polycondensation reactions, the enzyme's active site dictates the reaction's course. For example, lipase B from Candida antarctica (often immobilized as Novozym 435) is frequently used for its efficiency in catalyzing ester bond formation involving 12-HSA. google.comwur.nlgoogleapis.com

While the hydrogenation of ricinoleic acid controls the stereochemistry at the C-12 position, other biocatalytic processes focus on introducing a hydroxyl group onto a stearic acid backbone. However, most known fatty acid hydratases are specific for the C-9/C-10 position, producing 10-hydroxystearic acid from oleic acid. gsartor.orgd-nb.info The enzymatic hydroxylation of oleic acid at the C-12 position to produce ricinoleic acid (a precursor to 12-HSA) is catalyzed by specific hydroxylases found in plants like Ricinus communis (castor bean). mdpi.com

Kinetic resolution using lipases has also been explored for separating enantiomers of various hydroxystearic acids. Studies on lipases from Candida antarctica (CALB) and Pseudomonas cepacia show that these enzymes can differentiate between enantiomers during acylation, although the enantiomeric excess achieved for hydroxystearic acids with the hydroxyl group in the middle of the chain can be modest. gsartor.org For 12-HSA, the substrate specificity of lipases is a key area of research, with studies screening various lipases to find the most active and selective candidates for specific transformations, such as the synthesis of FAHFAs. acs.orgchemrxiv.org

Combined Enzymatic and Chemical Approaches

A highly effective and increasingly favored method for the production of this compound involves a hybrid approach that combines the advantages of both enzymatic catalysis and conventional chemical synthesis. This two-step process typically uses an enzymatic reaction for the initial hydrolysis step, followed by a chemical hydrogenation step. whiterose.ac.ukgoogle.comgoogle.com

The process begins with castor oil, which is primarily composed of triglycerides of ricinoleic acid. google.com

Enzymatic Hydrolysis: In the first step, the castor oil is hydrolyzed to break the ester bonds of the triglycerides and release free ricinoleic acid and glycerol. This reaction is catalyzed by lipases under mild conditions. whiterose.ac.ukgoogle.com The use of enzymes at this stage is advantageous because it avoids the harsh conditions (high temperatures and pressures) and high salt waste streams associated with traditional chemical saponification. google.com The enzymatic process can be performed at temperatures between 15°C and 50°C, which preserves the temperature-sensitive ricinoleic acid and prevents the formation of unwanted by-products like dimers and polymers that can occur under high-temperature chemical hydrolysis. google.comgoogle.com After the reaction, the enzyme and the glycerol byproduct are separated from the ricinoleic acid-rich hydrolysate. whiterose.ac.ukgoogle.com

Chemical Hydrogenation: In the second step, the isolated ricinoleic acid is subjected to catalytic hydrogenation. whiterose.ac.ukgoogle.com This reaction saturates the carbon-carbon double bond (at the C-9 position) of ricinoleic acid to yield this compound. This step is typically carried out using a metal catalyst, such as nickel or palladium, under hydrogen pressure. google.comnih.gov A documented example uses a nickel catalyst at 120°C and 20 bar hydrogen pressure for 1 hour. google.com Another variation uses a palladium-on-carbon catalyst at 90°C and 150 bar hydrogen pressure for 3 hours. google.com

This combined approach is considered more economical and ecologically sound than purely chemical methods. whiterose.ac.uk Key benefits include:

Higher Purity: The mild conditions of the enzymatic hydrolysis step lead to a cleaner ricinoleic acid intermediate with fewer by-products, resulting in a final 12-HSA product of higher purity. google.comgoogle.com

Isolation of an Intermediate: This process allows for the isolation of high-purity ricinoleic acid, which is itself a valuable chemical intermediate for other applications. This is not possible in traditional methods that hydrogenate the entire castor oil triglyceride before hydrolysis. google.com

Improved Sustainability: The process operates under more energy-efficient conditions and reduces the production of chemical waste, particularly the salt-laden wastewater from alkaline saponification. google.com

Advanced Chemical Modifications and Derivative Synthesis

Esterification Reactions and Oligomerization

12-Acryloyloxystearic acid is synthesized for its application in creating environmentally friendly lubricant detergents. scispace.com The synthesis involves an esterification reaction between 12-hydroxystearic acid and acrylic acid. scispace.com Key reaction conditions, including the molar ratio of reactants, catalyst amount, temperature, and time, are optimized to achieve a high-quality product. researchgate.net

In a typical synthesis, p-toluenesulfonic acid is used as a catalyst. scispace.com The reaction is conducted under a vacuum at elevated temperatures to facilitate the removal of water, a byproduct of the esterification, thereby driving the reaction towards completion. scispace.com The process is monitored by measuring the acid value of the product until it reaches the desired range, typically 155-160 mgKOH/g. scispace.com Following the reaction, the product is washed with distilled water to remove the catalyst and any unreacted acrylic acid. scispace.com

The resulting 12-acryloyloxystearic acid can then be used to prepare magnesium 12-acryloyloxy stearate (B1226849) detergent. scispace.com The presence of the acryloyloxy group in the this compound molecule has been shown to significantly improve the quality of the resulting lubricant detergent. researchgate.net

Table 1: Optimized Reaction Conditions for 12-Acryloyloxystearic Acid Synthesis

ParameterOptimized Value
Molar Ratio (this compound:acrylic acid)1:1.5
Catalystp-toluenesulfonic acid
Catalyst Dosage0.5%
Esterification Temperature70 ℃

Data sourced from Wang et al., 2015. scispace.com

Estolides are oligomeric fatty acids that are formed by the intermolecular esterification of hydroxy fatty acids. mdpi.com The secondary ester linkage is formed when the carboxylic acid group of one fatty acid molecule reacts with the hydroxyl group on the alkyl backbone of another. semanticscholar.org this compound is a common precursor for the synthesis of estolides. csic.es

The synthesis of estolides from hydroxylated fatty acids can be achieved through various catalytic methods. semanticscholar.orgcsic.es Acid catalysts are frequently employed to promote the condensation reaction. nih.gov The properties of the resulting estolides, such as viscosity and pour point, are influenced by the degree of oligomerization and the nature of the fatty acids used. csic.es These compounds have found applications in cosmetics and as biodegradable lubricants. semanticscholar.orgnih.gov Research has focused on the synthesis and characterization of estolides derived from various hydroxy fatty acids, including this compound, to understand the relationship between their molecular structure and physicochemical properties. dntb.gov.ua

Poly(12-hydroxystearate) (PHS), also referred to as poly-12-hydroxy stearic acid (PTHSA), is a polyester (B1180765) synthesized from this compound. researchgate.net The production of PHS involves a self-condensation polymerization reaction where the hydroxyl group of one monomer molecule reacts with the carboxyl group of another. This process can be catalyzed to achieve higher molecular weights. The resulting polymer can be further modified, for example, by esterification with polyols like pentaerythritol (B129877) to create polymeric hyperdispersants. researchgate.net These hyperdispersants are utilized in the preparation of overbased calcium oleate (B1233923) detergents to enhance their total base number. researchgate.net

The depolymerization of polyesters like PHS can be achieved through chemical recycling processes, breaking the polymer down into its constituent monomers or other valuable small molecules. nih.gov Common methods for polyester depolymerization include hydrolysis, alcoholysis, and acidolysis, often carried out at elevated temperatures and pressures, sometimes with the aid of a catalyst. nih.gov For instance, the depolymerization of polyesters like poly(lactic acid) (PLA) and poly(3-hydroxybutyrate) (PHB) has been successfully demonstrated using bio-based alcohols in the presence of an acid catalyst, yielding the corresponding alkyl ester monomers. nih.gov A similar approach could be applied to PHS to recover this compound or its esters.

Poly(ester-anhydrides) are a class of biodegradable polymers that can be synthesized from hydroxy acids and cyclic anhydrides. huji.ac.ilacs.org These polymers are of interest for applications such as controlled drug delivery due to their biocompatibility and tunable degradation rates. huji.ac.ilnih.gov The synthesis involves a two-step process. First, a diacid monomer is formed through the esterification reaction between the hydroxyl group of the hydroxy acid and a cyclic anhydride (B1165640). nih.gov In the case of this compound and phthalic anhydride, this results in the formation of hydroxystearic acid phthalate (B1215562) (HSAP). nih.gov

The second step is the polymerization of these diacid monomers. nih.gov This is typically achieved through melt condensation, where the diacid is reacted with an activating agent like acetic anhydride, followed by heating under vacuum to form the polyanhydride linkages. huji.ac.ilacs.org The resulting polymer, Poly(hydroxystearic acid phthalate) (PHSAP), has an alternating ester-anhydride architecture. nih.gov The presence of the hydrophobic side chains from the this compound and the phenyl moieties from the phthalic anhydride can enhance the stability of the polymer by hindering hydrolytic cleavage of the anhydride bonds. huji.ac.ilnih.gov

Table 2: Synthesis of Poly(hydroxystearic acid phthalate) (PHSAP)

StepReactantsConditionsProduct
1. Monomer SynthesisThis compound, Phthalic AnhydrideEsterificationHydroxystearic acid phthalate (HSAP)
2. PolymerizationHSAP, Acetic AnhydrideMelt Condensation (140 °C, vacuum)Poly(hydroxystearic acid phthalate) (PHSAP)

Data sourced from Kumar et al., 2022. acs.orgnih.gov

Synthesis of Amphiphilic Derivatives

Amphiphilic derivatives of this compound can be synthesized by attaching a hydrophilic head group, such as a sugar molecule, to the hydrophobic fatty acid tail. acs.org These sugar-based surfactants are of interest due to their potential for low toxicity and biodegradability, making them suitable for applications in pharmaceuticals and cosmetics. uc.pt

The synthesis of these surfactants typically involves the coupling of a suitably protected sugar derivative with (R)-12-hydroxystearic acid. acs.org For example, a hydrophilic head group can be prepared from glucose, and then coupled with the fatty acid using a coupling reagent. acs.org The hydroxyl group at the 12-position of the stearic acid tail can be left free or further acylated to modify the surfactant's properties. acs.org The final step involves the deprotection of the sugar moiety to yield the amphiphilic surfactant. acs.org The resulting nonionic surfactants exhibit surface-active properties and can self-assemble into micelles in aqueous solutions. acs.org

Polyethylene (B3416737) Glycol (PEG) Esters and Block Polymers

The esterification of this compound with polyethylene glycol (PEG) yields amphiphilic molecules with significant surfactant properties. These PEG esters can be synthesized as both mono- and di-esters. One method employs enzymatic catalysis with immobilized Candida antarctica lipase (B570770) B, which allows for solvent-free reaction conditions and drives the reaction to completion by removing water under vacuum, achieving isolated yields between 77% and 87%. girnarindustries.com

Copolymer Composition (PHSA-PEG)PEG Weight %Solubility
(A-COO)₂-B Type> 65%Water-soluble atamankimya.com
(A-COO)₂-B Type< 40%Soluble in aliphatic hydrocarbons atamankimya.com
(A-COO)₂-B Type30%Soluble in hydrocarbon oils atamankimya.com

These copolymers can be synthesized in a two-stage process. First, 12-HSA is self-condensed via interesterification to form a complex monocarboxylic acid (PHSA) of a desired molecular weight, typically around 1500-2000 g/mol . atamankimya.com Subsequently, this PHSA block is reacted with a specific polyethylene glycol to form the final A-B-A type block copolymer. atamankimya.com These amphiphilic block copolymers are investigated for their self-assembly properties and potential use in emulsion formulations. atamanchemicals.com

Nitrogen-Containing Amides and Amines

The carboxylic acid group of 12-HSA can be converted into nitrogen-containing functional groups, such as amides and amines, to create potent organogelators. google.com The synthesis involves reacting 12-HSA with various amines to form primary, secondary, or tertiary amides, which can then be reduced to the corresponding amines. google.comnih.govnih.gov

These derivatives have been shown to be highly efficient low molecular-mass organogelators (LMOGs), capable of gelling a variety of organic liquids at concentrations of less than 1 wt%. google.com The gelation efficiency is compared with derivatives of stearic acid (which lacks the C12-hydroxyl group), demonstrating the crucial role of the hydroxyl group in the self-assembly and gelation process. google.com The formation of the amide linkage, which is a stable and structurally rigid bond, is key to the formation of these materials. nih.gov

Research Findings on 12-HSA Amide and Amine Gelators

Derivative Type Key Feature Gelation Property
Primary Amides Unsubstituted nitrogen terminus Efficient gelator in various organic liquids. google.com
Secondary Amides N-alkyl substituted (methyl, ethyl, etc.) Gelation efficiency varies with alkyl chain length. google.com

This compound Succinate (B1194679) (HSAS) Derivatives

The modification of this compound with dicarboxylic acids, such as succinic acid, is an area of interest for creating functional derivatives. While detailed studies on the specific synthesis and characterization of this compound succinate (HSAS) are not extensively detailed in the available research, related compositions have been explored. For instance, skin conditioning formulations have been developed that combine 12-HSA with dicarboxylic acids, including succinic acid, to achieve desired physical and chemical properties. penpet.com This suggests a potential for esterification reactions between the hydroxyl group of 12-HSA and one of the carboxyl groups of succinic acid to form ester-linked derivatives with a remaining free carboxylic acid group for further functionalization or to impart specific solubility characteristics.

Amphiphilic Peptides for Supramolecular Assembly

This compound serves as an effective hydrophobic tail in the design of peptide amphiphiles (PAs), which are molecules that self-assemble into well-defined nanostructures in aqueous environments. These PAs typically consist of a hydrophobic alkyl component (the 12-HSA moiety) covalently linked to a short, hydrophilic peptide sequence. google.com

The self-assembly process is driven by a combination of hydrophobic collapse of the 12-HSA tails and hydrogen bonding between the peptide backbones, often leading to the formation of β-sheets. This interplay results in supramolecular structures such as nanofibers, ribbons, or hydrogels. google.com

In one study, new amphiphilic scaffolds were synthesized by appending 12-HSA to the N-terminus of peptides. These molecules demonstrated a remarkable ability to form hydrogels selectively in the presence of hydrogen halides (HCl/HBr), suggesting a role for the halide derivative of the amphiphile in driving the self-assembly mechanism. This highlights a potential application for these materials in the selective entrapment of toxic chemicals.

Copolymerization Studies

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal monomer for polycondensation reactions to form polyesters. chempri.comgoogle.com

Copolymers with Long-Chain Hydroxy Acids

Copolymers of this compound and other long-chain hydroxy acids, such as 12-hydroxy dodecanoic acid, have been synthesized to create novel biodegradable thermoplastic elastomers. chempri.com A key method for this synthesis is the use of an immobilized lipase as a catalyst, which allows for the reaction to proceed at lower temperatures than traditional chemical polymerization. chempri.com

This enzymatic approach facilitates the production of high weight-average molecular weight (Mw > 20,000 g/mol ) copolymers, which is crucial for achieving desirable mechanical properties like flexibility and rubber-like elasticity. chempri.com The properties of the resulting elastomer can be precisely controlled by adjusting the molar ratio of the two hydroxy acid monomers. chempri.com

Properties of 12-HSA Copolymers with Long-Chain Hydroxy Acids

Property Finding Source
Synthesis Method Esterification/transesterification using immobilized lipase catalyst. chempri.com
Molecular Weight High weight-average molecular weight (>20,000 g/mol ) is achievable. chempri.com
Mechanical Properties Can be tailored to create thermoplastic elastomers with varying flexibility and strength. chempri.com

| Biodegradability | The resulting copolyesters exhibit excellent biodegradability (approx. 60% degradation in 40 days). | chempri.com |

Biodegradable Copolyesters from Renewable Resources

The synthesis of copolyesters from this compound aligns with the growing demand for biodegradable polymers derived from renewable resources. chempri.com As 12-HSA is produced from castor oil, it represents a non-petroleum-based feedstock for the polymer industry. chempri.com

The copolyesters formed by polymerizing 12-HSA with other renewable monomers, such as long-chain hydroxy acids synthesized from plant-based seed oils, are part of a class of aliphatic polyesters. chempri.com These materials are drawing significant attention because their ester bonds can be cleaved by microorganisms, allowing them to biodegrade in the environment. The resulting copolymers are not only biodegradable but also chemically recyclable, offering a sustainable alternative to conventional petroleum-based elastomers. chempri.com

Supramolecular Chemistry and Self Assembly Phenomena

Mechanisms of Organogelation and Hydrogelation

The gelation process, whether in organic (organogelation) or aqueous (hydrogelation) media, is initiated by a change in conditions, such as cooling a heated solution. This change induces supersaturation, causing the 12-HSA molecules to aggregate and form crystalline structures that evolve into a macroscopic gel.

The gel structures formed by 12-HSA are primarily Self-Assembled Fibrillar Networks (SAFiNs). researchgate.netmdpi.com The process begins with the self-assembly of 12-HSA molecules into one-dimensional, high-aspect-ratio crystalline fibers or ribbons due to specific, noncovalent intermolecular interactions. researchgate.netkek.jp As these fibers grow, they reach a point of entanglement and interaction, forming junction zones that create a three-dimensional network. researchgate.net This network effectively traps the solvent within its interstitial spaces, leading to the formation of a stable, macroscopic gel. mdpi.comuni-halle.de The morphology of these networks, including fiber dimensions and branching, is influenced by factors like solvent type and the cooling rate during gel formation. acs.orgmdpi.com

The self-assembly of 12-HSA is driven by a combination of non-covalent interactions.

Hydrogen Bonding: This is the primary directional force. Hydrogen bonds form between the carboxylic acid groups of two 12-HSA molecules, creating head-to-head dimers. rsc.org Crucially, a second hydrogen-bonding network forms between the hydroxyl (-OH) groups on the 12th carbon of adjacent molecules, promoting the longitudinal, one-dimensional growth necessary for fiber formation. researchgate.netrsc.orgdoi.org

Interaction TypeParticipating Molecular GroupsRole in Self-AssemblyReference
Hydrogen BondingCarboxylic acid groups (-COOH)Formation of head-to-head dimers rsc.org
Hydrogen BondingHydroxyl groups (-OH) at C12Promotes 1D growth into long fibers researchgate.netrsc.org
Van der Waals ForcesAlkyl chains (-C17H34-)Stabilizes the packing of molecules within the fibers researchgate.net

The specific placement of the hydroxyl group and the molecule's chirality are critical determinants of 12-HSA's gelating ability.

The position of the hydroxyl group along the fatty acid chain is paramount. The location at the 12th carbon is particularly effective for forming the intermolecular hydrogen bonds that drive the assembly into elongated fibers. researchgate.netresearchgate.net Studies comparing 12-HSA with its isomers, such as (R)-9-hydroxystearic acid and (R)-10-hydroxystearic acid, show that 12-HSA is a superior organogelator, indicating that the C12 position provides an optimal geometry for the hydrogen-bonding network required for extensive fibrillar growth. mdpi.com

Chirality also plays a significant role. Enantiomerically pure (R)- or (S)-12-HSA is a much more efficient gelator than its racemic (DL) mixture. rsc.orgresearchgate.net Optically pure 12-HSA assembles into well-defined, high-aspect-ratio fibers. In contrast, the racemic mixture tends to form platelet-like crystals that are less effective at creating an entangled network, thus preventing gelation at low concentrations. rsc.orgresearchgate.net

PropertyEnantiopure 12-HSARacemic 12-HSAReference
Gelation EfficiencyHigh (gels at &lt;1.0 wt%)Low (does not gel below 2 wt%) rsc.orgresearchgate.net
Assembled MorphologyHigh aspect ratio fibersPlatelet-like crystals rsc.org
Molecular ArrangementH-bonding network along transverse axis promotes longitudinal growthIn-plane H-bonded dimers prevent longitudinal growth rsc.org

While 12-HSA itself has a fixed C18 chain, studies on its derivatives demonstrate the importance of the alkyl chain length. Research on a series of 12-HSA derivatives with varying alkyl chain lengths shows a direct influence on the thermal stability and supramolecular structure of the resulting organogels. x-mol.com Modifications to the chain can alter the balance of van der Waals forces, affecting molecular packing and, consequently, the mechanical and thermal properties of the gel network. Generally, longer alkyl chains in related gelators can enhance gel stability due to increased van der Waals interactions. acs.org

Rheological and Structural Characterization of Gels

Rheology provides insight into the mechanical properties of 12-HSA gels, quantifying their solid-like and liquid-like behavior. These gels are typically classified as elastoplastic or viscoelastic materials. acs.orgresearchgate.net

Dynamic viscoelastic measurements are used to characterize the mechanical strength of the gel network. In these tests, an oscillating stress is applied to the sample, and the resulting strain is measured. This allows for the determination of the storage modulus (G′), which represents the elastic (solid-like) component, and the loss modulus (G″), which represents the viscous (liquid-like) component.

For a 12-HSA organogel, the storage modulus is significantly higher than the loss modulus (G′ > G″) within the linear viscoelastic range, confirming the formation of a stable, solid-like gel structure. mdpi.comspkx.net.cn The point at which the structure begins to break down under increasing stress is known as the yield stress, a key parameter indicating the gel's mechanical strength. mdpi.com The flow behavior of these gels is often pseudoplastic, meaning their viscosity decreases as the shear rate increases. Furthermore, some 12-HSA organogels exhibit thixotropy, a time-dependent recovery of their viscoelastic properties after the cessation of high shear, which is a valuable property in many applications. acs.orgacs.org

Rheological ParameterDescriptionTypical Observation in 12-HSA GelsReference
Storage Modulus (G′)Measure of the elastically stored energy; represents the solid-like behavior.Significantly greater than G″ in the gel state. mdpi.comspkx.net.cn
Loss Modulus (G″)Measure of the energy dissipated as heat; represents the liquid-like behavior.Significantly lower than G′ in the gel state. mdpi.comspkx.net.cn
Yield Stress (τy)The minimum stress required to initiate flow or cause structural breakdown.Exhibits a clear yield stress, the value of which correlates with gel strength. mdpi.comacs.orgresearchgate.net
ThixotropyTime-dependent decrease in viscosity under shear, followed by recovery upon resting.Observed in some organogels, allowing for structural recovery after shear. acs.orgacs.org

Sol-Gel and Gel-Sol Phase Transition Temperatures

The transition between the liquid (sol) and solid-like (gel) states in 12-HSA systems is thermally reversible. kek.jp The specific temperatures for these transitions are highly dependent on the solvent, the concentration of 12-HSA, and the presence of other substances.

In aqueous systems, the transition temperature can be finely tuned. For instance, in aqueous mixtures with stearic acid, the threshold temperature for the transition from multilamellar self-assemblies to micelles varies between 20°C and 50°C, depending on the molar ratio of 12-HSA to stearic acid. nih.gov A pure 12-HSA aqueous system, solubilized with ethanolamine (B43304), demonstrates a transition from multilamellar tubes to micelles at approximately 35°C. nih.gov

In organogels, the transition temperatures are also solvent-dependent. Studies have shown a distinction between transparent gels, typically formed in solvents with phenyl groups like toluene (B28343) and xylene, and turbid or opaque gels formed in hydrocarbon solvents such as hexane (B92381) and dodecane (B42187). kek.jp The fibrillary network in dodecane gels is denser than in toluene gels, which influences their thermal properties. kek.jp

Below is a table summarizing the gel-sol transition temperatures (Tgel) for 12-HSA in different solvent systems as reported in various studies.

Solvent System12-HSA ConcentrationTransition Temperature (°C)Notes
Aqueous (pure 12-HSA with ethanolamine)2 wt%~35Transition from multilamellar tubes to micelles.
Aqueous (mixed with Stearic Acid)2 wt% total fatty acid20 - 50Temperature depends on the molar ratio of 12-HSA to Stearic Acid.
Toluene3 wt%Forms transparent gel at room temp.Specific Tgel not provided in the source.
Dodecane3 wt%Forms opaque gel at room temp.Specific Tgel not provided in the source.

Microstructure Analysis of Fibrillar Networks

The mechanical and physical properties of 12-HSA gels are intrinsically linked to the microstructure of their fibrillar networks. These networks consist of self-assembled fibers that entangle to form a three-dimensional matrix capable of trapping large volumes of solvent. mdpi.com

Microscopic analysis reveals that the common features of these networks are fibers or spherulitic aggregates. mdpi.comacs.org The dimensions and morphology of these structures are influenced by the cooling protocol used during gel preparation; for example, spherulitic objects are generally formed, with their size depending on whether a fast or slow cooling process is employed. acs.orggeorgetown.edu Spherulitic microstructures, resulting from high cooling rates, tend to have higher oil-binding capacity. researchgate.net In contrast, fibers are typically obtained in apolar solvents under slow cooling rates and are associated with gels exhibiting better mechanical properties. mdpi.com

Thixotropic Properties of Organogels

Thixotropy is a time-dependent shear thinning property where certain gels, when subjected to stress (e.g., shaking or shearing), become fluid, and then return to their gel-like state upon standing. Organogels derived from (R)-12-hydroxystearic acid have been noted to exhibit unusual and highly efficient thixotropic behavior. acs.org

Research has shown that these gels can recover a significant portion of their viscoelasticity within seconds after the cessation of excessive strain shearing. acs.org This recovery rate is reported to be at least an order of magnitude faster than for other organogels that are based on a crystalline fibrillar network. acs.org This rapid recovery points to a robust and dynamic self-assembly process, where the fibrillar network can be disrupted and then quickly re-form, a property of significant interest for applications requiring both stability at rest and flowability under stress. researchgate.net

Solvent Interactions and Gelation Efficiency

The ability of 12-HSA to form a gel is not universal across all liquids; it is highly dependent on the specific molecular interactions between the 12-HSA molecules (gelator-gelator interactions) and between the 12-HSA and the solvent molecules (gelator-solvent interactions). A delicate balance is required: if the solubility is too high, the 12-HSA molecules will remain dissolved in the solution, while if it is too low, they will precipitate out. Gelation occurs in an intermediate range of solubility.

Gelation in Aqueous and Non-Aqueous Media

12-HSA demonstrates versatile self-assembly behavior in both water-based (aqueous) and organic solvent-based (non-aqueous) systems, though the resulting structures are markedly different.

Non-Aqueous Media: In a wide variety of organic solvents, particularly apolar ones like hydrocarbons and oils, 12-HSA acts as a classic organogelator. kek.jpdoi.org It self-assembles into the fibrillar networks described previously, creating thermally reversible organogels. kek.jp The type of gel (transparent or opaque) depends on the solvent quality, with hydrocarbon solvents like dodecane producing opaque gels and aromatic solvents like toluene yielding transparent ones. kek.jp

Aqueous Media: In aqueous solutions, the behavior of 12-HSA is more akin to that of a surfactant. Due to the insolubility of its long hydrocarbon tail in water, its self-assembly is driven by the hydrophobic effect. To achieve solubility, a base such as ethanolamine is typically used to deprotonate the carboxylic acid head, rendering it a negatively charged carboxylate. mdpi.com Under these conditions, 12-HSA does not form fibrillar networks that encompass the entire volume. Instead, it forms distinct, highly ordered supramolecular structures such as twisted ribbons or, more notably, multilamellar tubes. researchgate.netnih.govmdpi.com These tubes consist of several stacked bilayers of 12-HSA molecules separated by water, which then roll up into structures that can be micrometers in diameter and tens of micrometers long. researchgate.netnih.gov

Impact of Surfactant Addition on Gelation

The interplay between 12-HSA and surfactants is complex, as 12-HSA itself can exhibit surfactant-like properties. Recent research has explored systems where 12-HSA functions simultaneously as a gelling agent for both an oil and a water phase, and as the surfactant stabilizing the interface between them. diva-portal.orgnih.gov

In these novel organohydrogel emulsions, 12-HSA demonstrates the ability to structure both the oil and water phases through its self-assembly into crystalline networks. diva-portal.orgnih.gov The stability and unique rheological properties of these emulsions are attributed to the presence of these self-assembled structures in both liquid phases. nih.gov This process relies on an in-situ surfactant transfer mechanism, where 12-HSA molecules arrange at the oil-water interface to reduce interfacial tension, effectively acting as a surfactant, while also forming gel networks within the bulk phases. diva-portal.orgnih.gov This dual functionality allows for the creation of stable, gelled emulsions with a very simple formulation, using only a low concentration of 12-HSA. diva-portal.org The properties of these emulsions can be tuned by varying the composition. nih.gov

Biomedical and Pharmaceutical Research Applications

Controlled Drug Delivery Systems

12-Hydroxystearic acid (12-HSA) has emerged as a significant compound in pharmaceutical research, particularly for its application in creating advanced drug delivery systems. Its unique chemical structure allows it to act as a low-molecular-weight gelator, capable of forming structured systems for the controlled release of therapeutic agents. These systems are being explored for various routes of administration, including injectable subcutaneous implants and oral formulations. nih.govuni-halle.denih.gov

Organogels and Hydrogels as Drug Release Matrices

12-HSA is highly effective at structuring liquid oils into solid-like matrices known as organogels. nih.gov This is achieved through the self-assembly of 12-HSA into a crystalline, three-dimensional fibrillar network that entraps the oil phase. nih.govgeorgetown.edu These organogels serve as excellent matrices for the controlled delivery of a wide array of drug molecules. nih.gov The strength and stability of the gel can be tuned by altering the concentration of 12-HSA; an increase in its concentration leads to a stronger gel with higher storage (G') and loss (G'') moduli. nih.gov

Aqueous suspensions of 12-HSA can also exhibit hydrogel behavior due to the entanglement of self-assembled tubular structures, opening possibilities for thermo-responsive drug delivery systems. mdpi.com The versatility of 12-HSA allows for its use in both organogel and hydrogel systems, making it a valuable tool in designing matrices for controlled therapeutic release. nih.govmdpi.comnih.gov

Encapsulation and Release Kinetics of Lipophilic and Hydrophilic Agents

Research has demonstrated the capacity of 12-HSA-based organogels to encapsulate and control the release of both lipophilic (fat-soluble) and hydrophilic (water-soluble) drugs. nih.govnih.gov Studies have utilized model drugs such as lipophilic clotrimazole (B1669251) and ibuprofen (B1674241), and hydrophilic acyclovir (B1169), theophylline (B1681296), and ofloxacin (B1677185) to investigate these properties. nih.govnih.gov

Organogel-loaded drugs consistently show lower in vitro release rates and ex vivo drug permeability compared to corresponding drug solutions. nih.gov For instance, a 12-HSA organogel containing the surfactant polysorbate 80 was able to slow the release of the hydrophilic drug acyclovir by a factor of approximately 2.6 over a 6-hour period. nih.gov Interestingly, the release rates of hydrophilic drugs like theophylline and ofloxacin from soybean oil organogels were found to be significantly slower than those of lipophilic drugs like ibuprofen and antipyrine. nih.gov In vivo studies in rats confirmed these controlled-release properties, where plasma drug concentrations were lower but sustained for up to 10 hours after administration in an organogel formulation compared to a rapid absorption from aqueous suspensions. nih.gov

Research Findings on Drug Encapsulation and Release from 12-HSA Gels
DrugDrug TypeFormulationKey Findings on Release KineticsSource
Acyclovir (ACV)Hydrophilic12-HSA T80 organogelRelease slowed by a factor of ~2.6 over 6 hours compared to drug solution. nih.gov
Clotrimazole (CTM)Lipophilic12-HSA organogelLower in vitro release rates and ex vivo permeability compared to drug solution. nih.gov
IbuprofenLipophilic12-HSA/soybean oil organogelSustained release observed; release rate influenced by gel erosion. nih.govnih.gov
TheophyllineHydrophilic12-HSA/soybean oil organogelRelease rate was significantly slower than lipophilic drugs. nih.gov
OfloxacinHydrophilic12-HSA/soybean oil organogelRelease rate was significantly slower than lipophilic drugs. nih.gov

Biodegradable Polymers for Therapeutic Applications

Beyond its use as a simple gelator, 12-HSA serves as a monomer for the synthesis of biodegradable copolymers with significant potential for industrial and therapeutic applications. google.com Through enzymatic reactions, it is possible to create high molecular weight copolymers of 12-HSA and other long-chain hydroxy acids. google.com These resulting polyesters are noted for their flexibility and excellent biodegradability. google.com

One study demonstrated that a copolymer of 12-hydroxydodecanoic acid and 12-HSA (36 mol%) showed approximately 60% degradation over 40 days, confirming its biodegradable nature. google.com The use of petroleum-free materials like 12-HSA, which can be derived from castor oil, makes these polymers a sustainable option. google.com The development of such biodegradable materials is crucial for creating advanced therapeutic devices, including drug delivery systems (DDS) where the polymer carrier can be safely broken down and resorbed by the body after fulfilling its function. google.comnih.gov

Erosion and Swelling Behavior of Drug Delivery Formulations

The drug release mechanism from 12-HSA-based matrices is closely linked to their swelling and erosion characteristics. nih.govnih.gov Swelling and erosion fronts in hydrophilic matrices can be synchronized to achieve zero-order drug release. nih.gov For 12-HSA organogels, studies show that erosion rates can be modulated by adjusting the composition of the gel. nih.gov For example, the inclusion of surfactants like polysorbate 80 can alter the gel structure and its interaction with aqueous environments, thereby influencing erosion. nih.gov

For poorly water-soluble drugs, matrix erosion is a primary contributor to the release mechanism. nih.govnih.gov Research on ibuprofen release from 12-HSA organogels suggests that the difference in release rates at various 12-HSA concentrations is mainly caused by differences in the erosion rate of the gel matrix. nih.gov During drug release from these organogels, no erosion was noted, indicating that drug diffusion is the primary mechanism for hydrophilic agents. nih.gov The ability to control these physical behaviors is critical for designing formulations with customized and predictable drug release profiles. uni-halle.de

Biological Activity and Interactions

Modulation of Skin Antimicrobial Peptides (AMPs)

Recent research has uncovered a significant biological activity of 12-HSA: its ability to enhance the skin's innate immune defenses. biorxiv.orgresearchgate.netresearchgate.netnih.gov Specifically, 12-HSA has been identified as a potent stimulator of the expression and secretion of antimicrobial peptides (AMPs) from epidermal keratinocytes, the primary cells of the skin's outer layer. biorxiv.orgresearchgate.net

In vitro and ex vivo studies have shown that treating skin cells or skin explants with 12-HSA leads to an increased expression of several AMP genes. researchgate.netcambridge.org This results in a higher secretion of key AMPs, such as psoriasin and LL-37, into the cellular environment. researchgate.netnih.gov This upregulation of AMPs is believed to bolster the skin's natural barrier against pathogens. biorxiv.orgresearchgate.netresearchgate.net

The mechanism behind this action involves the downregulation of a protein called caspase-8. biorxiv.orgresearchgate.net The reduction of caspase-8 by 12-HSA subsequently activates the inflammasome, a multiprotein complex that plays a critical role in innate immunity, leading to the release of stored AMPs. biorxiv.orgresearchgate.netbiorxiv.org Further investigation revealed that 12-HSA mediates this caspase-8 downregulation through the activation of an enzyme known as DNA methyltransferase 3A (DNMT3A), which silences the caspase-8 gene. biorxiv.orgresearchgate.net This discovery highlights a novel pathway through which a fatty acid can modulate cutaneous immunity, suggesting its potential for dermatological applications aimed at fortifying the skin's natural defense mechanisms. biorxiv.orgresearchgate.netbiorxiv.org

Modulation of Skin Antimicrobial Peptides (AMPs) by 12-HSA
Antimicrobial PeptideEffect of 12-HSAExperimental ModelKey FindingsSource
PsoriasinIncreased secretionIn vitro (skin cells in culture)Higher levels of secreted psoriasin measured in cell-culture media. researchgate.netnih.gov
LL-37Increased levelsEx vivo (skin explants)Enhanced levels of LL-37 obtained from the epidermis of treated skin. researchgate.netnih.gov
Various AMP genesUpregulated expressionIn vitro (skin cells), 3D-Living Skin Equivalent (LSE) modelsIncreased expression of several AMP genes observed. researchgate.netnih.gov
Upregulation of AMP Genes (e.g., Psoriasin, LL37)

Studies have demonstrated that 12-HSA can significantly increase the expression of key AMP genes in skin cells. nih.gov When epidermal keratinocytes are treated with 12-HSA, there is a notable upregulation in the genetic expression of several AMPs. google.com For instance, treatment with 1 µM of 12-HSA has been shown to increase the expression of the gene for Psoriasin (S100A7) by 1.66-fold compared to controls. google.com Similarly, the expression of genes for RNase7, LL-37, and HBD-3 increased by 2.56, 2.09, and 2.16-fold, respectively. google.com

This genetic upregulation translates to increased protein levels. Higher secretion of the Psoriasin AMP was measured in the culture media of skin cells treated with 12-HSA. nih.govcambridge.org Furthermore, an enhanced level of the LL-37 AMP was observed in the epidermis of ex vivo skin explants that were treated with 12-HSA. nih.govresearchgate.net This demonstrates that 12-HSA not only triggers the genetic machinery for AMP production but also results in the tangible release of these defensive peptides.

Table 1: AMP Gene Expression Fold Change with 1µM 12-HSA Treatment
AMP GeneFold Change with Respect to Control
S100A7 (Psoriasin)1.66
RNase72.56
LL-372.09
HBD-32.16
Long-Term Antimicrobial Protection

The stimulation of AMPs by 12-HSA provides a durable antimicrobial shield on the skin's surface. google.com This effect offers protection that extends significantly beyond the initial application. nih.gov In vivo clinical studies have substantiated this long-lasting benefit. cambridge.org In one study, volunteer forearms were washed with a formulation containing 12-HSA and subsequently challenged with E. coli at various time points. nih.govcambridge.org The results were significant: the recovery of viable E. coli from the skin was substantially lower at both 6 and 10 hours after washing compared to unwashed skin. nih.govcambridge.org This finding indicates that 12-HSA boosts the skin's innate immunity to provide germ protection that can last for many hours, potentially up to 24 hours. nih.govgoogle.com

Effects on Skin Barrier Function and Inflammation

Beyond stimulating AMPs, 12-HSA plays a role in modulating the skin's barrier and immune responses. researchgate.netbiorxiv.org It is recognized for its ability to bolster the skin's defensive capabilities by influencing cellular pathways involved in inflammation and immunity. researchgate.netbiorxiv.org

The mechanism of action involves the activation of keratinocytes, the primary cells in the epidermis. google.comresearchgate.net Research indicates that 12-HSA induces the release of AMPs by downregulating caspase-8, a protein involved in cellular signaling, which in turn activates the inflammasome, a key component of the innate immune system. researchgate.netbiorxiv.orgresearchgate.net This process is mediated through the acute activation of DNA methyltransferase 3A (DNMT3A), which leads to the transcriptional silencing of the caspase-8 gene. researchgate.netbiorxiv.org By mobilizing stored AMPs from keratinocytes, 12-HSA effectively enhances the skin's innate immune defenses to counteract microbial threats. researchgate.netresearchgate.net

Influence on Bacterial Growth and Biofilm Formation

This compound also directly influences bacterial behavior, including planktonic growth and the formation of biofilms. nih.gov Its effects, however, are highly dependent on the specific bacterial strain. nih.govcuny.edu

In studies involving marine bacteria, 12-HSA was found to differentially regulate biofilm formation. For example, it strongly promoted biofilm development in strains SD3 and SD9, while having minimal effect on strain SD8. nih.gov Conversely, in other contexts, 12-HSA has demonstrated an inhibitory effect. Research on E. coli showed that 12-HSA inhibited biofilm formation in a dose-dependent manner. cuny.edu This suggests that 12-HSA may function as an interspecies signaling molecule that can either encourage or disrupt the formation of bacterial communities, depending on the species and environmental conditions. nih.gov

Table 2: Effect of 12-HSA on Biofilm Formation for Different Bacteria
Bacterial Species/StrainEffect on Biofilm Formation
Marine Strain SD3Strongly Promoted
Marine Strain SD9Strongly Promoted
Marine Strain SD8Hardly Affected
E. coliInhibited (Dose-Dependent)

Metabolic Pathways and Biological Occurrence

This compound is a naturally occurring hydroxy fatty acid found in both the plant and microbial kingdoms. nih.gov It has been identified as a plant metabolite in Elaeagnus angustifolia and as a bacterial xenobiotic metabolite in Bacillus cereus. nih.gov Furthermore, it has been found as a major metabolite produced by mixed microbial cultures derived from wheatgrass, predominantly as the (R)-isomer. nih.gov

In terms of metabolic processing, studies in yeast have shown that hydroxystearic acids can serve as growth factors under anaerobic conditions, acting as a substitute for oleic acid. gsartor.org However, the yeast does not convert 12-HSA into oleic acid. gsartor.org Instead, it is transformed into an acetoxy derivative. gsartor.org Other research points to the potential for yeast, specifically W. lipofer, to use this compound as a substrate to produce γ-decalactone, a valuable aroma compound, indicating a specific metabolic pathway for this fatty acid in certain microorganisms. researchgate.net

Polymer Science and Materials Engineering Applications

Development of Greases and Lubricants

12-HSA is a fundamental building block in the manufacturing of lubricating greases, where it primarily functions as a gelling agent or thickener. Its ability to form a stable fibrous network structure when reacted with metal hydroxides is crucial for immobilizing the base oil and creating the semi-solid consistency of grease.

The reaction of 12-HSA with different metal hydroxides, such as lithium, barium, and calcium hydroxide, results in the formation of metal soaps that serve as the primary thickeners in grease formulations. These soaps create a network of crystalline fibers that entrap the lubricating oil. The choice of the metal cation significantly influences the final properties of the grease.

Lithium Greases: Lithium 12-hydroxystearate is the most common thickener used in multipurpose greases. google.com Greases formulated with this soap exhibit a smooth, buttery texture and typically have a thickener content of about 10-15% by weight. They are valued for their high dropping point, good water resistance, and mechanical stability. mdpi.com The high melting point and performance of lithium 12-hydroxystearate greases are attributed to the efficient packing of the lithium salt aggregates. google.com

Barium Greases: Barium 12-hydroxystearate is also utilized as a thickening agent to produce greases with high melting points and good shear stability. These greases are known for their excellent resistance to water, oils, and solvents.

Calcium Greases: Calcium 12-hydroxystearate is used to formulate anhydrous calcium greases. These greases demonstrate excellent water resistance and good mechanical stability. Compared to traditional hydrated calcium greases, those made with 12-HSA have a higher dropping point.

Below is an interactive data table comparing the typical properties of greases thickened with different 12-hydroxystearate soaps.

Thickener TypeTypical Dropping Point (°F/°C)Maximum Usable Temperature (°F/°C)Water ResistanceKey Features
Lithium 12-Hydroxystearate 350-400 / 177-204~250 / ~121GoodVersatile, good mechanical stability
Barium 12-Hydroxystearate HighWide temperature rangeExcellentResistant to oils, solvents, crude petroleum
Calcium 12-Hydroxystearate (Anhydrous) 275-300 / 135-149~230 / ~110ExcellentGood oxidation resistance

There is a growing interest in vegetable oils as base stocks for lubricants due to their biodegradability and renewability. However, they often lack the necessary anti-wear properties for demanding applications. Research has shown that the addition of 12-HSA to vegetable oils can significantly improve their anti-wear performance. ataman-chemicals.com The hydroxyl group in the 12-HSA molecule is believed to play a role in forming a protective film on metal surfaces, reducing friction and wear. ataman-chemicals.com

Studies using four-ball tribometers have demonstrated that incorporating 12-HSA into vegetable oils like castor oil and sesame oil leads to a notable improvement in their anti-wear characteristics. ataman-chemicals.com

Advanced Material Functions

Viscosity Builder and Gelling Agent for Hydrocarbons and Esters

12-Hydroxystearic acid is widely recognized for its exceptional ability to function as a low-molecular-weight organogelator. It can effectively structure and thicken a diverse range of non-polar organic liquids, including hydrocarbons, mineral oils, and various esters, at very low concentrations. This gelling action is a result of the self-assembly of 12-HSA molecules into a three-dimensional network of crystalline fibers.

The self-assembly process is driven by specific intermolecular interactions. The carboxylic acid groups of 12-HSA molecules form head-to-head hydrogen-bonded dimers. Simultaneously, the hydroxyl groups along the fatty acid chains form a cooperative network of hydrogen bonds, which drives the longitudinal growth of the fibers. The long, non-polar stearic acid chains then interact via van der Waals forces, leading to the crystallization and formation of a fibrous network that entraps the solvent molecules, causing gelation. The chirality of 12-HSA plays a crucial role in the efficiency of this self-assembly and the morphology of the resulting fibers.

This property is extensively utilized in the formulation of lubricating greases, particularly lithium greases, where the lithium salt of 12-HSA (lithium 12-hydroxystearate) forms the thickener network. It is also used in cosmetics, paints, and coatings to control viscosity and provide a desired texture or consistency.

Self-Assembled Monolayers for Surface Modification

The amphiphilic structure of this compound—a long hydrocarbon tail and a polar carboxylic acid head group—makes it a suitable molecule for forming self-assembled monolayers (SAMs) on various substrates. SAMs are highly organized, single-molecule-thick layers that spontaneously form on a surface, allowing for precise control over interfacial properties such as wetting, adhesion, and biocompatibility. rsc.orgmdpi.com

On hydroxylated surfaces like silica (B1680970) or metal oxides, the carboxylic acid head group of 12-HSA can anchor to the substrate through hydrogen bonding or the formation of coordinate bonds. The long stearic acid chains, with their secondary hydroxyl groups, then orient themselves away from the surface. These ordered alkyl chains interact with each other via van der Waals forces, creating a densely packed, quasi-crystalline monolayer.

The presence of the hydroxyl group at the 12th position within the alkyl chain introduces a unique functionality to the exposed surface of the monolayer. This hydroxyl group can alter the surface energy and provides a potential site for further chemical modification. By forming a SAM of 12-HSA, a hydrophobic surface can be rendered more hydrophilic or functionalized for specific applications, such as improving lubrication, preventing biofouling, or acting as a template for further molecular assembly. researchgate.net

Selective Capture of Hydrogen Halides through Hydrogelation

Recent research has uncovered a novel application for derivatives of this compound in environmental remediation: the selective capture of toxic hydrogen halides (HCl and HBr). Amphiphilic scaffolds synthesized by appending 12-HSA to peptide backbones have demonstrated a remarkable ability to form hydrogels specifically in the presence of aqueous acids or vapors of HCl and HBr.

This selective entrapment is a result of a supramolecular self-assembly process triggered by the halide anions. The amphiphilic molecules organize into a network structure that immobilizes water and traps the hydrogen halide, effectively removing it from the environment. This hydrogelation phenomenon provides an innovative and safe method for sequestering these corrosive and hazardous industrial byproducts. The hydroxyl group on the 12-HSA component is believed to play a critical role in driving the self-assembly mechanism that leads to gel formation.

The minimum gelation concentrations (MGC) for these amphiphiles are notably low, indicating high efficiency. For example, certain 12-HSA appended compounds can form hydrogels at concentrations as low as 4 to 6 mg/mL in the presence of HCl or HBr. This demonstrates a promising route for developing smart materials for environmental management and the safe handling of toxic chemicals.

Analytical and Characterization Methodologies in 12 Hydroxystearic Acid Research

Spectroscopic and Microscopic Techniques

Spectroscopic and microscopic methods provide invaluable insights into the molecular and supramolecular characteristics of 12-HSA, from intermolecular bonding to the morphology of its self-assembled networks.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the intermolecular interactions that drive the self-assembly of 12-HSA. researchgate.net By analyzing the vibrational modes of specific functional groups, FTIR can monitor processes such as hydrogen bonding and crystallization. researchgate.net

The key functional groups in 12-HSA, the carboxylic acid and the hydroxyl group, are central to its ability to form extensive hydrogen-bonded networks. researchgate.netresearchgate.net The dimerization of the carboxylic acid groups and the hydrogen bonding involving the hydroxyl group at the 12th carbon position can be monitored by specific changes in the FTIR spectrum. researchgate.net For instance, the stretching of the free carboxylic acid monomer is observed around 1700 cm⁻¹, while the dimerization leads to a peak shift to approximately 1710 cm⁻¹. researchgate.net The hydrogen bonding of the hydroxyl groups is typically observed in the region around 3200 cm⁻¹. researchgate.netresearchgate.net These spectral features are critical for evaluating the gelling process and understanding the molecular organization within the gel network. researchgate.net

Table 1: Characteristic FTIR Spectral Bands for 12-Hydroxystearic Acid

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Significance
Hydroxyl (-OH) O-H Stretching ~3200 Indicates hydrogen bonding between hydroxyl groups. researchgate.netresearchgate.net
Carboxylic Acid (-COOH) C=O Stretching (Dimer) ~1710 Corresponds to the dimerization of carboxylic acid groups. researchgate.net
Carboxylic Acid (-COOH) C=O Stretching (Monomer) ~1700 Represents free, non-dimerized carboxylic acid monomers. researchgate.netresearchgate.net

Polarized Light Microscopy for Crystal Morphology

Polarized Light Microscopy (PLM) is extensively used to visualize the microstructure and morphology of 12-HSA crystals. researchgate.netsemanticscholar.org This technique is particularly effective because the anisotropic, birefringent crystals of 12-HSA appear bright against a dark background of the isotropic liquid oil, allowing for clear imaging of the crystal network. researchgate.net

Under PLM, 12-HSA is known to form long, helical fibers. researchgate.net These fibers often appear as segmented lines as they go in and out of phase with the cross-polarizers. researchgate.net In other conditions, particularly at high cooling rates, 12-HSA can form spherulitic aggregates. researchgate.netnih.gov The morphology of the crystals, whether fibrillar or spherulitic, significantly influences the mechanical properties and stability of the organogels they form. researchgate.netnih.gov For instance, fibrillar structures with high aspect ratios are associated with stronger gels. nih.gov

Cryo-Scanning Electron Microscopy (Cryo-SEM) for Network Structure

Cryo-Scanning Electron Microscopy (Cryo-SEM) and related cryogenic microscopy techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) are indispensable for examining the three-dimensional network structure of 12-HSA in its native, solvated state. These methods involve rapidly freezing the sample to trap the structure, which is then imaged under vacuum.

Cryo-TEM studies reveal that 12-HSA self-assembles into long, rigid, multilamellar tubes. mdpi.comnih.gov These tubes can have lengths on the order of 20 micrometers. nih.gov The images show that the tubes are composed of multiple lamellae, appearing as parallel lines along the tube's length. nih.gov Cryo-SEM studies on 12-HSA organogels have shown that storage temperature can affect the network structure; gels stored at lower temperatures (e.g., 5°C) exhibit a highly branched crystalline network with small, uniform pores, while storage at higher temperatures (e.g., 30°C) leads to the formation of longer fibers and a less branched network. researchgate.net The technique allows for direct visualization of how factors like cooling rate and temperature influence the network's branching and pore size. researchgate.net

Scanning Tunneling Microscopy (STM) for Surface Adsorption

Scanning Tunneling Microscopy (STM) is a high-resolution surface imaging technique capable of providing atomic-scale details of molecular arrangements. nih.govrsc.org It is used to study the self-assembly and adsorption of molecules on conductive surfaces. rsc.org For molecules like 12-HSA, STM can be employed to observe the formation of supramolecular networks at a liquid-solid interface in situ. rsc.org

The principle of STM involves scanning a sharp conductive tip over a surface at a very close distance. nih.gov By applying a voltage bias, a tunneling current is generated between the tip and the sample, which is highly sensitive to the tip-sample distance. aps.org This allows for the creation of a topographic map of the surface's electronic states, revealing the arrangement of adsorbed molecules. nih.gov In the context of 12-HSA, STM could elucidate how the molecules orient themselves on a substrate, revealing the packing structure and the role of intermolecular hydrogen bonding in the formation of two-dimensional self-assembled monolayers. The dynamic processes of assembly can be observed in real-time, providing insights into the mechanisms of nucleation and growth of the crystalline structures. rsc.org

Thermal Analysis

Thermal analysis techniques are fundamental for characterizing the phase transitions and thermal stability of 12-HSA.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary method for studying the thermal properties of 12-HSA, such as its melting and crystallization behavior. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This allows for the detection of exothermic events like crystallization and endothermic events like melting. researchgate.net

DSC thermograms of 12-HSA typically show a single enthalpy peak during crystallization. researchgate.net The temperature and enthalpy of these transitions provide crucial information about the purity and crystalline nature of the material. Studies have used DSC to investigate how factors like the cooling rate affect the crystallization process. researchgate.net The data obtained from DSC experiments, such as the heat released during crystallization, can be used in kinetic models like the Avrami model to understand the dimensionality of crystal growth. researchgate.net

Table 2: Thermal Properties of this compound from Thermal Analysis

Property Description Typical Value Technique
Melting Point Temperature at which the solid form transitions to a liquid. 81-82 °C DSC / Melting Point Apparatus
Crystallization The exothermic process of crystal formation from the melt. Dependent on cooling rate DSC
Enthalpy of Fusion The amount of heat required to melt the substance. Varies with crystalline form DSC

Computational and Simulation Approaches

Computational and simulation methodologies, particularly Molecular Dynamics (MD), have become indispensable tools for investigating the molecular-level behavior of this compound (12-HSA). These approaches provide insights into the fundamental mechanisms of self-assembly and aggregation that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations of Self-Assembly

Molecular dynamics simulations offer a powerful lens to examine the spontaneous organization of 12-HSA molecules in various environments. nih.gov Researchers utilize MD to model the interactions between individual 12-HSA molecules and with solvent molecules, revealing the intricate process of self-assembly that leads to the formation of larger aggregates and gel networks. nih.govresearchgate.netdrexel.edu

Simulations conducted in nonpolar solvents, such as hexane (B92381), have been particularly revealing. nih.govresearchgate.netdrexel.edu These studies show that the self-assembly of 12-HSA is driven by the formation of hydrogen bonds between the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. drexel.edu A key structural motif identified through these simulations is the "ring-of-rings," where molecules form polarized five- and six-membered rings through inter-hydroxyl group interactions and head-to-head carboxylic acid dimerization. nih.govresearchgate.net These primary structures then assemble into larger, pseudo-crystalline aggregates. nih.gov

Furthermore, MD simulations have been employed to compare the aggregation behavior of 12-HSA with its salts, such as lithium 12-hydroxystearate. The results indicate a significant difference in aggregate structure, with the lithium salt forming a network of fibrils that span the sample volume, a stark contrast to the discrete "ring-of-rings" motif observed for the acid form. nih.govresearchgate.net This computational insight helps to explain the different rheological properties of materials based on 12-HSA and its derivatives. researchgate.net

Biological and Biochemical Assays

A variety of biological and biochemical assays are employed to characterize the effects of this compound on cellular and tissue systems, particularly in the context of skin biology and lubricant performance. These methods provide quantitative data on gene and protein expression, cellular responses in controlled environments, and the functional performance of 12-HSA-containing formulations.

RT-qPCR and ELISA for Gene and Protein Expression

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) and Enzyme-Linked Immunosorbent Assay (ELISA) are fundamental techniques used to quantify the influence of 12-HSA on biological pathways at the molecular level.

RT-qPCR is utilized to measure changes in gene expression. For instance, studies have shown that treatment of skin cells with 12-HSA leads to an increased expression of genes encoding for antimicrobial peptides (AMPs). nih.gov This method allows for the precise quantification of messenger RNA (mRNA) levels, providing direct evidence of 12-HSA's ability to modulate genetic activity. nih.gov In other research, RT-qPCR has been used to demonstrate that hydroxystearic acid can significantly inhibit the UVB-induced gene expression of matrix metalloprotease-1 (MMP-1) in ex vivo skin, a key enzyme involved in collagen degradation. nih.gov

ELISA is a complementary antibody-based technique used to detect and quantify the amount of a specific protein in a sample. researchgate.net In the context of 12-HSA research, ELISA has been used to measure the secretion of AMPs, such as psoriasin, from skin cells following treatment. nih.gov This assay confirms that the upregulation of AMP genes observed with RT-qPCR translates into increased protein production and secretion, which is crucial for the compound's biological function. nih.govresearchgate.net

Table 1: Application of RT-qPCR and ELISA in 12-HSA Skin Research

TechniqueAnalyte MeasuredSystemKey FindingReference
RT-qPCRAntimicrobial Peptide (AMP) genesIn vitro skin cells12-HSA treatment increased the expression of several AMP genes. nih.gov
ELISAPsoriasin (an AMP)Spent cell culture mediaHigher secretion of psoriasin was measured after 12-HSA treatment. nih.gov
RT-qPCRMatrix Metalloprotease-1 (MMP-1) geneEx vivo human skinHydroxystearic acid significantly decreased UVB-induced MMP-1 expression. nih.gov

In Vitro and Ex Vivo Skin Models

To investigate the effects of 12-HSA in a biologically relevant context, researchers utilize both in vitro and ex vivo skin models. These models provide a bridge between simple cell culture and complex in vivo studies.

In vitro models often consist of cultured skin cells or 3D-living skin equivalents (LSEs). nih.gov LSEs are sophisticated models that mimic the structure and function of human skin, comprising both dermal and epidermal layers. These models have been used to test formulations containing 12-HSA, such as handwashes, demonstrating that the compound can upregulate AMP gene expression even when delivered from a cleansing product. nih.govresearchgate.net

Ex vivo skin models use human or animal skin explants maintained in a viable state in the laboratory. nih.govnih.gov This approach allows for the study of 12-HSA's effects on intact, full-thickness skin. researchgate.net For example, treating skin explants with 12-HSA has been shown to enhance the levels of the AMP LL-37 in the epidermis. nih.gov Furthermore, ex vivo studies have been crucial in demonstrating that hydroxystearic acid can stimulate the synthesis of collagen type III and reduce markers of UV damage, such as p53 upregulation and the formation of sunburn cells. nih.gov

Tribological Testing for Lubricant Performance

This compound is a critical component in the formulation of lubricating greases, particularly lithium and lithium complex greases, where it acts as a thickener or gelling agent. atamanchemicals.comatamankimya.commodioilmill.com The performance of these greases is evaluated through various tribological tests that measure their friction, wear, and load-carrying properties. mdpi.com

A standard piece of equipment for this purpose is the four-ball tribometer. scispace.commdpi.com This apparatus operates by rotating a single steel ball under a specified load against three stationary steel balls, all immersed in the lubricant being tested. mdpi.com Key parameters determined from these tests, often following ASTM standards like ASTM D2783, include the Load Wear Index, which indicates the lubricant's ability to prevent wear under load, and the Weld Point, which is the load at which the steel balls seize and weld together. scispace.com These tests are essential for characterizing the extreme pressure (EP) properties of greases formulated with 12-HSA. scispace.commdpi.com The results help in optimizing the grease formulation for various applications, from automotive to industrial machinery, ensuring durability and resistance to water, oils, and solvents over a wide temperature range. atamanchemicals.comatamankimya.commdpi.com

Table 2: Key Parameters in Tribological Testing of 12-HSA Based Greases

Test ParameterDescriptionTypical Test Method
Load Wear IndexAn index of the lubricant's ability to prevent wear at applied loads.Four-Ball Method (ASTM D2783)
Weld PointThe lowest applied load at which the sliding surfaces seize and weld together.Four-Ball Method (ASTM D2783)
Friction CoefficientA measure of the frictional force between the moving surfaces.Four-Ball Method, Pin-on-Disk, etc.
Wear Scar DiameterThe diameter of the wear spot on the stationary balls after a test, indicating the extent of wear protection.Four-Ball Method (ASTM D4172)

Mass Spectrometry for Metabolite Identification and Stereochemical Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the identification, characterization, and quantification of this compound. Various MS-based methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (MS-MS), are utilized. nih.gov

These techniques are crucial for identifying 12-HSA in complex biological matrices and for determining its concentration. For example, a rapid Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method has been developed for the simultaneous determination of free hydroxy fatty acids, including 12-HSA, in cow and goat milk. nih.gov Such methods rely on the precise mass measurement of the deprotonated molecule in negative electrospray ionization mode. nih.gov

Databases like the Human Metabolome Database (HMDB) and PubChem provide extensive spectral information for 12-HSA, which is essential for its identification. nih.govhmdb.ca This includes data from GC-MS, LC-MS, and MS-MS analyses. nih.gov While mass spectrometry is powerful for identifying and quantifying metabolites, the stereochemical analysis—distinguishing between the (R) and (S) enantiomers of 12-HSA—often requires chiral separation techniques prior to MS detection, such as chiral chromatography. The specific arrangement of atoms, which differs between enantiomers, can significantly impact the biological activity and self-assembly properties of 12-HSA.

Physical Property Determination for Applications

The practical application of this compound (12-HSA), particularly in the formation of organogels and other structured systems, necessitates a thorough understanding of its physical properties. Methodologies to determine these characteristics are crucial for predicting and optimizing the performance of 12-HSA-based products in various fields, including pharmaceuticals and cosmetics.

Swelling and Degradation Profile Analysis

Swelling Studies: Swelling studies are typically conducted by immersing a pre-weighed 12-HSA organogel sample in a relevant physiological fluid, such as phosphate-buffered saline (PBS), at a constant temperature (e.g., 37°C) to simulate body conditions. At predetermined time intervals, the samples are removed, excess surface liquid is carefully blotted away, and the samples are re-weighed. The swelling ratio is then calculated using the following formula:

Swelling Ratio (%) = [(W_t - W_0) / W_0] x 100

Where:

W_t is the weight of the swollen gel at time t

W_0 is the initial weight of the gel

The composition of the organogel, such as the concentration of 12-HSA and the presence of surfactants like polysorbate 80, can modulate the erosion rates. nih.gov

Degradation Profile Analysis: The degradation of 12-HSA organogels can be monitored concurrently with swelling studies. In addition to mass loss, changes in the chemical structure of the gel can be analyzed over time using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify the breakdown of ester or other functional groups. The release of degradation products into the surrounding medium can also be quantified using chromatographic methods. The rate of degradation is influenced by factors such as the enzymatic activity of the surrounding medium and the initial composition of the gel.

Permeability Studies (e.g., Franz Diffusion Cells)

Permeability studies are essential for evaluating the potential of 12-HSA-based formulations for transdermal or topical delivery of active pharmaceutical ingredients (APIs). The Franz diffusion cell is a widely used and reliable in-vitro apparatus for these assessments. informahealthcare.comaurigaresearch.com

Methodology: A Franz diffusion cell consists of a donor compartment and a receptor compartment, separated by a membrane. aurigaresearch.com The membrane can be synthetic, such as cellulose (B213188) acetate, or a biological membrane like excised animal or human skin, with the stratum corneum facing the donor compartment. informahealthcare.com The 12-HSA-based formulation containing the drug is placed in the donor compartment, while the receptor compartment is filled with a receptor solution (e.g., phosphate (B84403) buffer) maintained at a constant temperature, typically 32°C or 37°C, and stirred continuously to ensure sink conditions. nih.govnih.gov

At specific time points, aliquots are withdrawn from the receptor compartment for analysis of the permeated drug concentration, usually by high-performance liquid chromatography (HPLC). nih.goveurofins.com The withdrawn volume is replaced with fresh receptor solution to maintain a constant volume. nih.gov

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From the steady-state portion of this curve, the flux (J) can be determined. Organogel formulations of 12-HSA have been shown to provide a controlled release of both hydrophilic and lipophilic drugs, with lower in vitro release rates and ex vivo drug permeabilities compared to drug solutions. nih.gov For instance, a 12-HSA organogel containing a surfactant could slow the release of a hydrophilic drug by a factor of about 2.6-fold over 6 hours compared to a lipophilic drug in a similar formulation. nih.gov

Correlation with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a powerful framework for predicting the gelation behavior of 12-HSA in various solvents and for understanding the physical properties of the resulting organogels. mdpi.com HSP are based on the principle that "like dissolves like" and quantify the cohesive energy of a molecule in terms of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). hansen-solubility.comwikipedia.org

Predicting Gel Formation: The ability of 12-HSA to form a gel in a particular solvent is strongly correlated with the solvent's Hansen parameters, especially the hydrogen-bonding parameter (δh). rsc.org Research has shown that solvents with a δh less than 4.7 MPa¹/² tend to produce clear organogels with 12-HSA, while opaque organogels form when δh is between 4.7 and 5.1 MPa¹/². rsc.org If the δh of the solvent is greater than 5.1 MPa¹/², a solution remains. rsc.org The critical gelator concentration of 12-HSA is also linearly correlated with the hydrogen-bonding Hansen solubility parameter. rsc.orgresearchgate.net

Correlating Physical Properties: The physical properties of 12-HSA organogels, such as mechanical strength, can be quantitatively correlated with the "distance" (D) between the HSP of 12-HSA and the solvent in the Hansen space. mdpi.comnih.gov A larger distance in the HSP space generally corresponds to increased mechanical strength of the organogel. mdpi.com This is because a greater dissimilarity between the gelator and the solvent promotes stronger self-assembly of the 12-HSA molecules into the fibrillar network that constitutes the gel. mdpi.com

Hansen Solubility Parameters for this compound

The estimated HSP values for 12-HSA, determined by the group contribution method, are presented in the table below. nih.gov

Hansen ParameterValue (MPa⁰.⁵)
δD (Dispersion)16.6
δP (Polar)2.86
δH (Hydrogen Bonding)6.77
Data sourced from MDPI nih.gov

This quantitative relationship between HSP and the physical properties of organogels is valuable for designing formulations with specific, tunable characteristics for various applications. mdpi.com

Future Directions and Interdisciplinary Research Outlook

Advancements in Sustainable Production and Bioprocessing

The conventional production of 12-HSA involves the hydrogenation of ricinoleic acid, which is primarily sourced from castor oil. researchgate.netatamanchemicals.comscispace.com While this is a bio-based route, future research is focused on more sustainable and efficient methods, including metabolic engineering and enzymatic processes.

Metabolic engineering of microorganisms like Escherichia coli and yeasts such as Yarrowia lipolytica presents a promising avenue for producing 12-HSA and other hydroxy fatty acids (HFAs) directly from simple feedstocks like glucose. d-nb.infounl.eduacs.org By co-expressing genes for enzymes like acetyl-CoA carboxylase and thioesterase, and introducing fatty acid hydroxylases, researchers have successfully engineered strains capable of producing HFAs. d-nb.infounl.edu For instance, one engineered E. coli strain was able to produce up to 58.7 mg/L of HFAs, including 12-hydroxyoctadecanoic acid, in shake-flask cultures, and this was further increased to 548 mg/L in fed-batch fermentation. d-nb.infounl.edu Similarly, engineering ricinoleic acid production in plants other than castor, which contains the toxin ricin, is a significant goal. researchgate.netnih.gov

Enzymatic processes offer a milder and more selective alternative to traditional chemical synthesis. Lipases, such as those from Candida antarctica (Novozym 435), have been effectively used for the synthesis of 12-HSA derivatives and polymers. researchgate.netresearchgate.net A patented method describes the enzymatic hydrolysis of native fats or oils at 15-50°C to produce ricinoleic acid, which is then hydrogenated to 12-HSA. google.com This approach avoids the high temperatures and potential side reactions of purely chemical methods.

Novel Derivative Design for Enhanced Functionality

The functional versatility of 12-HSA can be significantly enhanced through the design of novel derivatives. The presence of both a carboxylic acid and a hydroxyl group allows for a wide range of chemical modifications.

Research has explored the synthesis of amides, amines, and esters of 12-HSA to create new low molecular-mass organogelators (LMOGs). acs.orgacs.orgnih.gov These derivatives often exhibit superior gelling properties compared to the parent molecule, with some forming robust gels at less than 1 wt% in various organic liquids. acs.orgacs.org For example, nitrogen-containing derivatives of (R)-12-hydroxystearic acid have been shown to be exceptionally efficient gelators. acs.orgacs.orgnih.gov The introduction of an amide group can increase the gelator's efficiency due to stronger hydrogen bonding capabilities compared to the original hydroxyl and carboxyl groups. researchgate.net

Furthermore, block copolymers incorporating 12-HSA, such as 12-hydroxystearic acid-polyethylene glycol (PEG), are being developed. ontosight.ai These copolymers possess both hydrophobic and hydrophilic segments, enabling them to self-assemble into nanostructures like micelles, which are valuable for applications in drug delivery and biomedical engineering. ontosight.ai The synthesis of poly-12-hydroxy stearic acid (PTHSA) and its modification with polyols like pentaerythritol (B129877) have also been investigated to create hyperdispersants for industrial applications. acs.org

Expansion of Biomedical and Pharmaceutical Applications

The biocompatibility and unique self-assembly properties of 12-HSA make it an attractive candidate for a range of biomedical and pharmaceutical applications. researchgate.netmdpi.com

A significant area of research is the use of 12-HSA-based organogels as injectable drug delivery systems. nih.govwiley.com These gels can form in situ after injection, creating a depot for the sustained release of both hydrophilic and lipophilic drugs. nih.govwiley.com Studies have shown that these organogels can control the release of model drugs like acyclovir (B1169) and clotrimazole (B1669251). nih.gov The release profile can be modulated by altering the composition of the gel, such as the concentration of 12-HSA or the addition of surfactants. nih.gov

Recent findings also suggest that 12-HSA can play a role in skin health by stimulating epidermal keratinocytes to secrete antimicrobial peptides (AMPs). biorxiv.org These AMPs are a crucial part of the skin's innate immune defense. This discovery opens up possibilities for using 12-HSA in dermatological products to enhance the skin's natural barrier against pathogens. biorxiv.org Additionally, 12-HSA and its derivatives are being explored for use in tissue engineering scaffolds. ontosight.ai

Innovative Material Science Formulations

In material science, the ability of 12-HSA to form self-assembled fibrillar networks in various solvents is being leveraged to create novel "soft" materials. researchgate.netscispace.com These include organogels, hydrogels, and responsive foams. researchgate.netscispace.com

The gelation properties of 12-HSA are highly dependent on the solvent used, and researchers are working to establish quantitative relationships between solvent properties, like Hansen solubility parameters, and the physical properties of the resulting organogels. mdpi.com This understanding will allow for the rational design of organogels with specific mechanical strengths and other desired characteristics. mdpi.com

The development of biodegradable copolymers using 12-HSA is another active area of research. google.com By polymerizing 12-HSA with other long-chain hydroxy acids using enzymatic catalysts like lipase (B570770), it is possible to create high-molecular-weight polyesters. google.com These materials can function as thermoplastic elastomers, offering a sustainable alternative to petroleum-based plastics. google.com Furthermore, reacting 12-HSA with acrylic esters produces durable thermosetting polymers used in high-quality coatings for automotive and industrial applications. atamanchemicals.comatamankimya.com

Deepening Understanding of Biological Roles and Environmental Interactions

While 12-HSA is widely used, a deeper understanding of its biological roles and environmental fate is essential for its continued and expanded use. 12-HSA has been identified as a plant metabolite and a bacterial xenobiotic metabolite. nih.gov It is a naturally occurring fatty acid found in various plant and animal fats. atamanchemicals.com

Recent research has highlighted its role in modulating the skin's immune response. biorxiv.org Further investigation into its interactions with other biological systems and its metabolic pathways will be crucial. For instance, understanding how its structure, particularly the chirality at the 12th carbon, influences its self-assembly and biological activity is an area of active study using molecular dynamics simulations. drexel.edu

Table of Research Findings on this compound

Research AreaKey FindingSignificance
Sustainable Production Engineered E. coli can produce up to 548 mg/L of hydroxy fatty acids from glucose in fed-batch fermentation. d-nb.infounl.eduProvides a potential route for producing 12-HSA from simple sugars, reducing reliance on castor oil.
Novel Derivatives Nitrogen-containing derivatives of (R)-12-HSA are highly efficient low molecular-mass organogelators. acs.orgacs.orgEnables the formation of robust gels at very low concentrations for various applications.
Biomedical Applications 12-HSA-based organogels can function as injectable implants for the controlled release of drugs. nih.govwiley.comOffers a platform for developing long-acting drug delivery systems, improving patient compliance.
Material Science Copolymers of 12-HSA can be synthesized to create biodegradable thermoplastic elastomers. google.comPresents a sustainable alternative to conventional plastics with tunable mechanical properties.
Biological Roles 12-HSA stimulates keratinocytes to secrete antimicrobial peptides. biorxiv.orgSuggests a new application for 12-HSA in dermatology to enhance the skin's innate immunity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 12-hydroxystearic acid, and what analytical methods validate its purity?

  • Answer : 12-HSA is primarily synthesized via catalytic hydrogenation of ricinoleic acid (derived from castor oil) using palladium or nickel catalysts. An alternative route involves multi-step synthesis from 2-hexylcyclododecanone . Purity is validated via:

  • Chromatography : HPLC or GC-MS to assess residual reactants.
  • Spectroscopy : 1^1H/13^13C NMR to confirm hydroxyl and carboxyl group positions .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point (73–77°C) and crystallinity .

Q. How do the physicochemical properties of 12-HSA influence its functionality as a gelator?

  • Answer : The hydroxyl group at C12 enables hydrogen bonding, promoting self-assembly into fibrillar networks in organic solvents. Key properties include:

  • Solubility : Insoluble in water but soluble in ethanol, chloroform, and diethyl ether .
  • Thermal stability : High melting point due to intermolecular hydrogen bonding and van der Waals forces .
  • Gelation efficiency : Typically 2–5 wt% in oils (e.g., canola oil) forms stable organogels .

Q. What standard protocols characterize 12-HSA-based organogels?

  • Answer :

  • Rheology : Oscillatory shear tests (e.g., frequency sweeps) to measure storage modulus (GG') and gel-sol transition temperatures .
  • Microscopy : Polarized light microscopy (PLM) or cryo-SEM to visualize fibrillar networks .
  • X-ray diffraction : SAXS/WAXS to confirm crystalline packing (e.g., lamellar or hexagonal phases) .

Advanced Research Questions

Q. How can experimental design optimize 12-HSA-based organogels for sustained drug release?

  • Answer :

  • Factor screening : Use Design of Experiments (DoE) to vary gelator concentration (1–10 wt%), solvent polarity, and cooling rates.
  • In vitro release : Dialysis or Franz diffusion cells with model drugs (e.g., paclitaxel) to assess release kinetics. Adjust gelator concentration to modulate diffusion rates .
  • Biocompatibility : MTT assays on fibroblast or cancer cell lines to ensure non-cytotoxicity of gel components .

Q. What methodologies resolve contradictions in reported gelation efficiencies of 12-HSA derivatives?

  • Answer : Discrepancies often arise from:

  • Purity : Compare NMR or HPLC data across studies; impurities ≥2% can disrupt self-assembly .
  • Solvent history : Pre-heating solvents (e.g., to 80°C) ensures complete dissolution before gelation .
  • Statistical meta-analysis : Pool data from multiple studies and apply ANOVA to identify significant variables (e.g., cooling rate vs. solvent type) .

Q. How are enzymatically synthesized 12-HSA copolymers characterized for biomedical applications?

  • Answer :

  • Synthesis : Lipase-catalyzed copolymerization with ε-caprolactam (2:1 molar ratio) at 80°C yields polyesteramides .
  • Molecular weight : Size-exclusion chromatography (SEC) or MALDI-TOF MS to determine MwM_w (>3000 Da) .
  • Biodegradability : ASTM D5338 tests show ~45% degradation of malic acid-based copolymers in 21 days .

Q. What strategies enhance the bioactivity of 12-HSA derivatives in vitro?

  • Answer :

  • Functionalization : Esterification with polyethylene glycol (PEG) improves solubility and reduces macrophage uptake .
  • Metal complexes : Sodium or lithium salts enhance thermal stability for lubricants; cytotoxicity is assessed via LDH leakage assays .

Q. How do shear and thermal fields influence the microstructure of 12-HSA organogels?

  • Answer :

  • Shear-controlled crystallization : Applying laminar oscillatory shear (10–100 s1^{-1}) during cooling aligns fibrils, increasing GG' by ~50% .
  • Temperature ramps : Stepwise cooling (e.g., 80°C → 25°C at 1°C/min) optimizes fiber length and entanglement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.